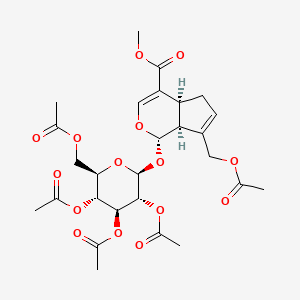
Pentaacetyl geniposide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geniposide pentaacetate is a terpene glycoside.
Applications De Recherche Scientifique
Anti-Tumor Properties
- Antitumor Activity Against Glioma Cells : PAG has shown promising results in inhibiting tumor growth. It reduced plating efficiency and inhibited DNA synthesis in C6 glioma cells, suggesting its potential as an antitumor agent (Wang, Tseng, & Lin, 1992). Further research confirmed PAG's inhibitory effects on the growth and development of C-6 glioma cells in rats (Wang, Chu, Tseng, & Lin, 1993).
Cellular Mechanisms
- Inhibition of Cell Cycle Progression : PAG was found to arrest cell cycle progression at the G0/G1 phase in rat C6 glioma cells, indicating its role in controlling cell proliferation (Chang, Chou, Huang, Hsu, & Wang, 2004).
Anti-Metastatic Effects
- Inhibition of Glioma Cell Metastasis : PAG demonstrated anti-metastatic effects by inhibiting activities related to cancer cell migration, such as adhesion, motility, and expression of matrix metalloproteinases (Huang, Shih, Wu, Lai, Hung, & Wang, 2009).
Hepatoprotective Effects
- Protection Against Liver Injury : Studies have shown that PAG exerts protective effects against acute liver injury induced by D-galactosamine in mice, primarily through antioxidative mechanisms (Zhang, Shi, Wang, Li, & Tang, 2013).
Neuropsychiatric Applications
- Antidepressant-Like Effects : PAG has shown potential in alleviating depression-like behaviors in rats, possibly by modulating neuroinflammation in the prefrontal cortex and regulating the hypothalamic-pituitary-adrenal axis (Cai, Mu, Liu, Tang, & Li, 2020).
Apoptosis Induction
- Induction of Apoptosis in Cancer Cells : Research has shown that PAG induces apoptosis in rat C6 glioma cells, potentially through mechanisms involving p53, c-Myc, and Bcl-2 family proteins (Chang, Tseng, Lee, Hsu, & Wang, 2002).
Anti-Inflammatory and Anti-Arthritic Effects
- Suppression of Rheumatoid Arthritis : PAG showed effectiveness in reducing inflammation and inhibiting cell migration and invasion in rheumatoid arthritis fibroblast-like synoviocytes, involving the Wnt/β-Catenin signaling pathway (Cai, Mu, Liu, Zhou, Meng, Liu, & Li, 2021).
Chemoprevention
- Inhibition of Hepatocarcinogenesis : PAG has been observed to reduce early hepatocarcinogenesis-induced by aflatoxin B1, highlighting its potential in chemoprevention (Lin, Hsu, Chou, Lee, Shiow, & Wang, 2000).
Propriétés
Numéro CAS |
49776-64-9 |
|---|---|
Nom du produit |
Pentaacetyl geniposide |
Formule moléculaire |
C27H34O15 |
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
methyl (1S,4aS,7aS)-7-(acetyloxymethyl)-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H34O15/c1-12(28)35-9-17-7-8-18-19(25(33)34-6)10-37-26(21(17)18)42-27-24(40-16(5)32)23(39-15(4)31)22(38-14(3)30)20(41-27)11-36-13(2)29/h7,10,18,20-24,26-27H,8-9,11H2,1-6H3/t18-,20-,21-,22-,23+,24-,26+,27+/m1/s1 |
Clé InChI |
LKXMXUPYWQQHNY-JPGAYEHLSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Autres numéros CAS |
49776-64-9 |
Synonymes |
(Ac)5-geniposide 1-(beta-D-2',3',4',6'-tetraacetylglucopyranosyloxyl)-1,4a,5,7a-tetrahydro-7-(acetomethyl)cyclopentapyran-4-carboxylic acid methyl ester genipin glycoside pentaacetyl geniposide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



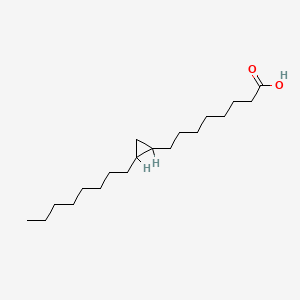
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
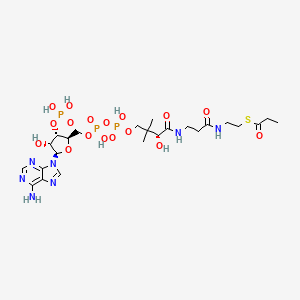
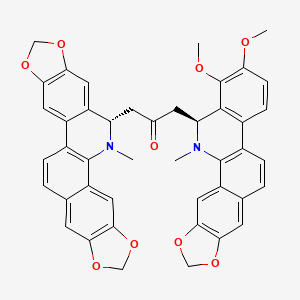
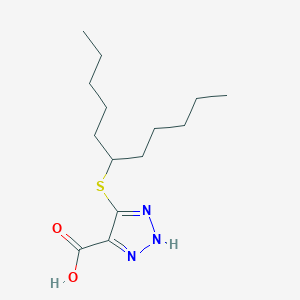
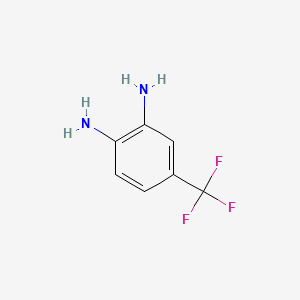
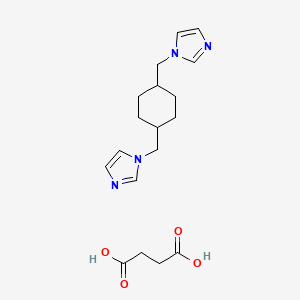
![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)
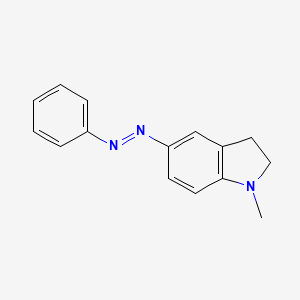
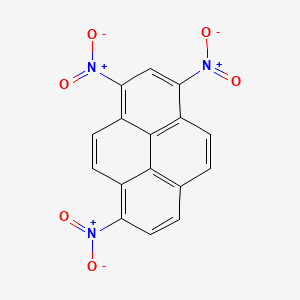
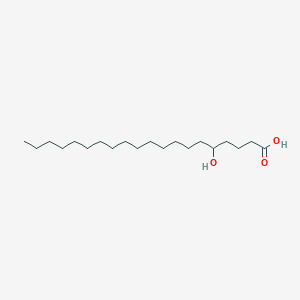
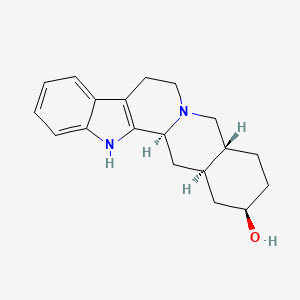
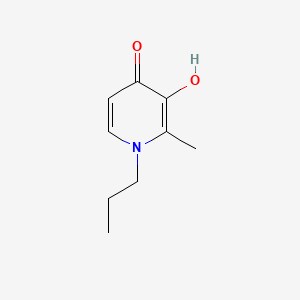
![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)